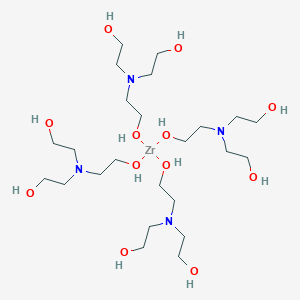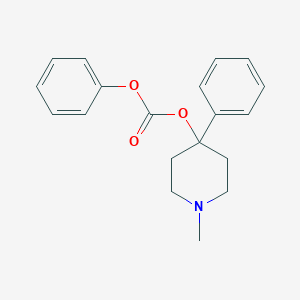
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neuroprotective agent, MPP+, and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to be related to its ability to cross the blood-brain barrier and interact with neuronal membranes. CPP has been shown to modulate the activity of ion channels and transporters, which can affect neuronal excitability and neurotransmitter release.
Biochemische Und Physiologische Effekte
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. CPP has also been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in lab experiments is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the study of neurological diseases and drug delivery systems. CPP is also relatively stable and can be easily synthesized in high yield and purity.
One of the main limitations of using CPP in lab experiments is its potential toxicity. Although CPP has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, CPP can be expensive to synthesize, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of research is the development of new drug delivery systems using CPP as a carrier. CPP has been shown to be effective in delivering a range of drugs to the central nervous system, and further research could lead to the development of new therapies for neurological diseases.
Another area of research is the study of the biochemical and physiological effects of CPP. Although CPP has been shown to have a range of effects on neurons and neurotransmitters, its mechanism of action is not fully understood. Further research could lead to a better understanding of how CPP interacts with neuronal membranes and modulates neurotransmitter activity.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it an attractive candidate for the study of neurological diseases and drug delivery systems. Although there are limitations to its use in lab experiments, further research on CPP could lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis method for CPP involves the reaction of MPP+ with phenyl chloroformate and 4-piperidinol. The resulting compound is then treated with carbonic acid to yield CPP. This method has been optimized for high yield and purity and has been used in several studies to produce CPP for research purposes.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a neuroprotective agent. CPP has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors in the development of neurodegenerative diseases such as Parkinson's and Alzheimer's.
CPP has also been studied for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for the delivery of drugs to the central nervous system. CPP has been used as a carrier for a range of drugs, including anticancer agents and peptides.
Eigenschaften
CAS-Nummer |
101418-15-9 |
|---|---|
Produktname |
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester |
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(1-methyl-4-phenylpiperidin-4-yl) phenyl carbonate |
InChI |
InChI=1S/C19H21NO3/c1-20-14-12-19(13-15-20,16-8-4-2-5-9-16)23-18(21)22-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
JAWVTCCRYNKTAD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Andere CAS-Nummern |
101418-15-9 |
Synonyme |
(1-methyl-4-phenyl-4-piperidyl) phenyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



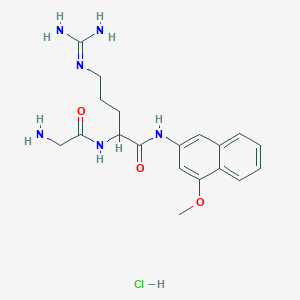
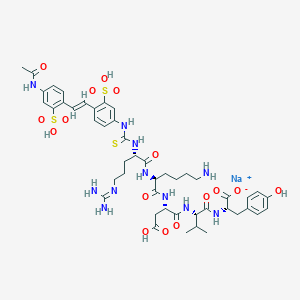
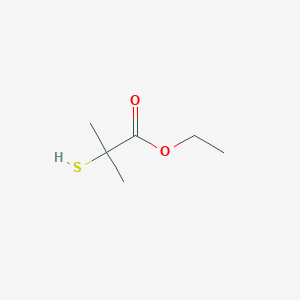

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
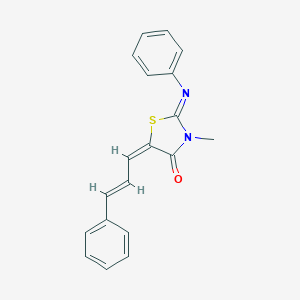
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
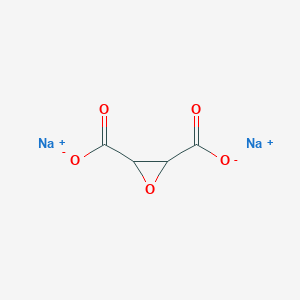
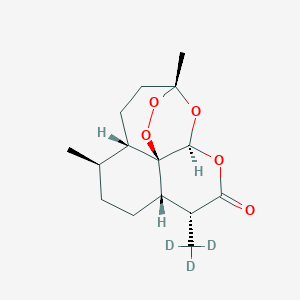
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)


